Adenosine-5'-triphosphate

Catalog No.
S1496140
CAS No.
126827-79-0
M.F
C10H16N5O13P3
M. Wt
507.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine-5'-triphosphate

CAS Number

126827-79-0

Product Name

Adenosine-5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Solubility

1000000 mg/L
1.97 M
1000.0 mg/mL; 862 mg/mL (magnesium salt)

Synonyms

Adenosine Triphosphate, Adenosine Triphosphate, Calcium Salt, Adenosine Triphosphate, Chromium Ammonium Salt, Adenosine Triphosphate, Chromium Salt, Adenosine Triphosphate, Magnesium Chloride, Adenosine Triphosphate, Magnesium Salt, Adenosine Triphosphate, Manganese Salt, Adenylpyrophosphate, ATP, ATP MgCl2, ATP-MgCl2, Atriphos, CaATP, Chromium Adenosine Triphosphate, Cr(H2O)4 ATP, CrATP, Magnesium Adenosine Triphosphate, Manganese Adenosine Triphosphate, MgATP, MnATP, Striadyne

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Energy Metabolism Studies

  • ATP as the "molecular unit of currency" for cellular energy: ATP acts as the primary energy source for most cellular processes in living organisms. Its ability to readily release energy through hydrolysis of its phosphate bonds makes it vital for powering various cellular functions [National Center for Biotechnology Information, ].
  • Tracing metabolic pathways: Scientists utilize radioactively labeled ATP to track metabolic pathways within cells. By monitoring the transfer of radiolabels, researchers can gain insights into the dynamic nature of cellular energy production and consumption [ScienceDirect, Applications of Radiolabeled ATP in Cell Biology, ].

Cellular Signaling and Communication

  • Extracellular signaling molecule: Beyond its role as an intracellular energy source, ATP also functions as an extracellular signaling molecule. It binds to specific purinergic receptors on the cell surface, triggering diverse cellular responses like inflammation, nerve transmission, and cell death [National Center for Biotechnology Information, ].
  • Understanding diseases and developing therapies: Research on ATP signaling pathways contributes to the understanding of various diseases associated with abnormal purinergic signaling, including neurodegenerative disorders and pain conditions. This knowledge paves the way for developing targeted therapies that modulate these pathways [British Journal of Pharmacology, Purinergic signaling in the nervous system, ].

Biosensing and Detection Applications

  • ATP bioluminometry: ATP can be used in bioluminescence assays to measure the presence and activity of living cells. When ATP reacts with luciferase, an enzyme, it generates light, allowing researchers to quantify cell viability and proliferation [Journal of Luminescence, ATP Bioluminescence: Principles, Applications, and Limitations, ].
  • Environmental monitoring: ATP-based assays are employed in environmental monitoring to detect the presence of microorganisms in water, soil, and food samples. This helps assess hygiene standards and potential microbial contamination [Applied and Environmental Microbiology, Use of an ATP Bioluminescence Assay for Detection of Microbial Contamination in Foods, ].

Adenosine-5'-triphosphate is a nucleotide that serves as a primary energy carrier in all living cells. Its structure comprises three essential components: an adenine base, a ribose sugar, and a chain of three phosphate groups. The energy stored in the high-energy bonds between the phosphate groups is released during hydrolysis, primarily when the terminal phosphate group is cleaved to form adenosine-5'-diphosphate and inorganic phosphate. This process is vital for driving various bio

ATP's primary function is to provide energy for cellular processes. The energy released during ATP hydrolysis can be used for various purposes, including:

  • Muscle contraction [].
  • Nerve impulse transmission [].
  • Chemical synthesis [].
  • Transporting molecules across membranes [].

The specific mechanism involves ATP binding to enzymes. The energy released during hydrolysis triggers a conformational change in the enzyme, allowing it to perform its function [].

  • Hydrolysis: The primary reaction involves the hydrolysis of adenosine-5'-triphosphate to adenosine-5'-diphosphate and inorganic phosphate, releasing approximately -30.5 kJ/mol of energy under standard conditions. This reaction can be represented as:
    Adenosine 5 triphosphate+H2OAdenosine 5 diphosphate+Inorganic Phosphate+Energy\text{Adenosine 5 triphosphate}+\text{H}_2\text{O}\rightarrow \text{Adenosine 5 diphosphate}+\text{Inorganic Phosphate}+\text{Energy}
  • Phosphorylation: Adenosine-5'-triphosphate acts as a phosphate donor in phosphorylation reactions, transferring a phosphate group to various substrates, which is crucial for metabolic pathways .
  • Synthesis: Adenosine-5'-triphosphate can be synthesized through substrate-level phosphorylation during glycolysis and oxidative phosphorylation in the mitochondria .

Adenosine-5'-triphosphate plays several essential roles in biological systems:

  • Energy Transfer: It serves as the main energy currency of the cell, facilitating energy transfer for various cellular processes.
  • Signal Transduction: Adenosine-5'-triphosphate acts as a signaling molecule in various pathways, influencing processes such as cell proliferation and apoptosis.
  • Metabolic Regulation: It regulates metabolic pathways by modulating enzyme activities, particularly those involved in glycolysis and the citric acid cycle .

Adenosine-5'-triphosphate can be synthesized through several methods:

  • Cellular Respiration: In aerobic organisms, adenosine-5'-triphosphate is produced through oxidative phosphorylation in mitochondria.
  • Substrate-Level Phosphorylation: During glycolysis, specific enzymes catalyze the direct transfer of phosphate groups from high-energy substrates to adenosine diphosphate.
  • Photophosphorylation: In plants, sunlight-driven processes during photosynthesis convert adenosine diphosphate into adenosine-5'-triphosphate using light energy .

Adenosine-5'-triphosphate has numerous applications across various fields:

  • Biotechnology: It is used in molecular biology techniques such as polymerase chain reaction (PCR) and DNA sequencing.
  • Medicine: Adenosine-5'-triphosphate is explored for therapeutic applications in cardiovascular diseases and neurological disorders due to its role in cellular signaling.
  • Research: It serves as a vital reagent in studies involving energy metabolism and enzymatic reactions .

Research has demonstrated that adenosine-5'-triphosphate interacts with various proteins and enzymes:

  • Enzyme Activation: Many enzymes require adenosine-5'-triphosphate for activation or function, including kinases and ATPases.
  • Receptor Binding: It interacts with purinergic receptors on cell surfaces, influencing cellular responses such as inflammation and neurotransmission .

Studies have also shown that changes in intracellular levels of adenosine-5'-triphosphate can significantly affect cellular signaling pathways and metabolic states .

Several compounds share structural similarities or functional roles with adenosine-5'-triphosphate. Here are some notable examples:

CompoundStructureUnique Features
Adenosine-5'-diphosphateTwo phosphate groupsIntermediate form; lower energy than adenosine triphosphate
Guanosine triphosphateGuanine baseFunctions similarly but involved in different signaling pathways
Cytidine triphosphateCytosine baseParticipates in RNA synthesis; less involved in energy transfer
Uridine triphosphateUracil baseSimilar role to cytidine triphosphate; also involved in RNA synthesis

Adenosine-5'-triphosphate stands out due to its central role in energy metabolism across all life forms, making it indispensable compared to its counterparts that serve more specialized functions .

Early Isolation and Structural Elucidation

The discovery of ATP dates to 1929, when German biochemist Karl Lohmann isolated the molecule from muscle and liver extracts while working at the Kaiser Wilhelm Institute for Medical Research. Lohmann initially termed his discovery “inosinic acid” but later recognized its triphosphate structure through titration studies. Concurrently, Cyrus H. Fiske and Yellapragada SubbaRow at Harvard Medical School independently identified ATP in mammalian tissues, though their work emphasized its role in muscle contraction.

The structural confirmation of ATP emerged through collaborative efforts. In 1948, Alexander Todd (later awarded the Nobel Prize in Chemistry in 1957) chemically synthesized ATP, validating its structure as adenosine-5'-triphosphate. This work resolved debates about the positioning of phosphate groups, distinguishing ATP from earlier mischaracterizations like yeast adenylic acid.

Fritz Lipmann’s Energy Currency Paradigm

A pivotal shift occurred in 1941 when Fritz Lipmann proposed ATP as the universal carrier of chemical energy in cells. Lipmann’s “energy-rich phosphate bond” concept explained how ATP hydrolysis (ATP → ADP + Pi) releases energy to drive endergonic reactions, a framework that remains central to biochemistry. His work earned the 1953 Nobel Prize in Physiology or Medicine, solidifying ATP’s role in metabolism.

The functional versatility of adenosine-5'-triphosphate extends beyond its role as an energy source to include its capacity for inducing and responding to protein conformational changes [8] [9]. These conformational dynamics represent a critical aspect of adenosine-5'-triphosphate function, enabling precise regulation of enzymatic activities and cellular processes [10] [38].

Nucleotide-Induced Conformational Transitions

Adenosine-5'-triphosphate binding to proteins triggers characteristic conformational changes that are essential for enzymatic function [11] [14]. Nuclear magnetic resonance studies of adenosine-5'-triphosphate binding domains reveal that nucleotide association induces significant structural rearrangements in protein backbone and side chain conformations [11]. These changes typically involve closure of binding domains around the adenosine-5'-triphosphate molecule, creating optimal catalytic environments while excluding water molecules from active sites [8].

Table 2: Conformational Changes Upon Adenosine-5'-triphosphate Binding

Protein SystemStructural ChangeMagnitudeFunctional Consequence
Adenylate KinaseDomain closureLarge amplitudeSubstrate enclosure, catalysis [8]
Nucleotide Binding DomainsDimerization25-45 Å movementTransport activation [38]
Heat Shock Protein 90Domain associationGlobal rearrangementChaperone cycle regulation [13]
Myosin Motor DomainLever arm rotation~70° rotationForce generation [33]

The kinetics of these conformational changes vary significantly among different protein systems [12]. Single-molecule fluorescence studies demonstrate that adenosine-5'-triphosphate binding can induce conformational transitions on timescales ranging from microseconds to minutes, depending on the specific protein architecture and functional requirements [10] [12]. These temporal dynamics are crucial for proper enzymatic function and cellular regulation [12].

Allosteric Communication Networks

Adenosine-5'-triphosphate binding initiates complex allosteric communication networks that propagate conformational information across protein structures [9] [13]. Hydrogen-deuterium exchange mass spectrometry reveals that adenosine-5'-triphosphate binding increases protein backbone dynamics in domain-domain interfaces located remote from the nucleotide binding site [9]. This enhanced flexibility facilitates the transmission of conformational signals between distant protein regions [9].

The molecular basis of allosteric communication involves intricate networks of electrostatic interactions, hydrogen bonds, and van der Waals contacts [13] [40]. Computational studies identify specific residues that serve as key nodes in these communication pathways, often involving conserved amino acids that are essential for proper protein function [13] [14]. Disruption of these networks through mutagenesis can decouple adenosine-5'-triphosphate binding from downstream conformational responses, highlighting their functional importance [13].

Enzyme-Specific Conformational Mechanisms

Different classes of adenosine-5'-triphosphate-utilizing enzymes exhibit distinct conformational mechanisms tailored to their specific functions [37] [39]. Adenosine triphosphate binding cassette transporters undergo asymmetric nucleotide binding domain movements that drive substrate transport across cellular membranes [38]. These movements involve the formation of structurally asymmetric dimers that enable coordinated ATP binding and hydrolysis cycles [38].

Motor proteins such as myosin and kinesin utilize adenosine-5'-triphosphate binding and hydrolysis to generate mechanical force through coordinated conformational changes [12] [40]. The reaction coordinate for these motors involves complex rearrangements of hydrogen bond networks at active sites, with perturbation of metal ion coordination occurring prior to nucleotide release [40]. These mechanisms enable the conversion of chemical energy into mechanical work with remarkable efficiency [40].

Role of Magnesium and Other Ions in Adenosine-5'-triphosphate Functionality

Metal ion coordination represents a fundamental aspect of adenosine-5'-triphosphate biochemistry, with magnesium serving as the primary physiological cofactor for most adenosine-5'-triphosphate-dependent processes [1] [16]. The interaction between metal ions and adenosine-5'-triphosphate significantly influences nucleotide structure, stability, and enzymatic reactivity [18] [21].

Magnesium Coordination Chemistry

Magnesium ions bind to adenosine-5'-triphosphate with high affinity, forming stable complexes that represent the biologically active form of the nucleotide [1] [21]. The binding constant for magnesium-adenosine-5'-triphosphate complex formation is approximately 9,554 inverse molar under physiological conditions [1]. This strong interaction results from magnesium's high charge density and favorable coordination geometry with oxygen-containing ligands [21].

Table 3: Metal Ion Binding Parameters for Adenosine-5'-triphosphate

Metal IonBinding Affinity (Kd)Coordination ModePhysiological Relevance
Magnesium50 ± 10 μM [45]Octahedral, 6 ligands [41]Primary cofactor [1]
Calcium~1 mM [16]Octahedral coordinationSecondary role [16]
ManganeseVariableSimilar to magnesium [42]Substitute cofactor [42]
LithiumLower affinity [44]Bidentate binding [44]Therapeutic applications [44]

Structural studies reveal that magnesium coordination in adenosine-5'-triphosphate complexes typically involves six ligands arranged in an octahedral geometry [41]. In protein-bound complexes, magnesium directly contacts the beta and gamma phosphates of adenosine-5'-triphosphate, along with protein side chains and coordinated water molecules [41]. This coordination pattern stabilizes the nucleotide while positioning it optimally for enzymatic reactions [41].

Functional Consequences of Metal Ion Binding

The presence of magnesium profoundly influences adenosine-5'-triphosphate functionality in multiple ways [17] [21]. First, magnesium binding stabilizes the adenosine-5'-triphosphate molecule against spontaneous hydrolysis, extending its cellular lifetime [17]. Second, the metal ion facilitates proper positioning of adenosine-5'-triphosphate within enzyme active sites, enhancing catalytic efficiency [41]. Third, magnesium coordination is essential for high-affinity adenosine-5'-triphosphate binding to many enzymes, with dissociation constants decreasing by orders of magnitude in the presence of the metal ion [41].

Experimental evidence demonstrates that magnesium is required for rapid adenosine-5'-triphosphate-induced conformational changes in numerous protein systems [41]. In the absence of magnesium, these conformational transitions are significantly slowed or completely abolished, indicating that metal ion coordination is essential for proper allosteric communication [41]. The mechanism involves magnesium-mediated stabilization of specific nucleotide conformations that are competent for inducing protein structural changes [41].

Alternative Metal Ion Interactions

While magnesium represents the primary physiological cofactor, other metal ions can interact with adenosine-5'-triphosphate under specific conditions [18] [19] [44]. Calcium can substitute for magnesium in some enzymatic systems, though typically with reduced efficiency [16] [20]. The calcium-adenosine-5'-triphosphate complex exhibits different binding kinetics and conformational preferences compared to the magnesium complex [16].

Recent studies have identified unique binding modes for alternative metal ions [44]. Lithium, for example, can co-bind with magnesium to form ternary adenosine-5'-triphosphate-magnesium-lithium complexes [44]. Computational analyses reveal that lithium preferentially binds in a bidentate manner to the terminal phosphates, while magnesium maintains its tridentate coordination across all three phosphate groups [44]. These mixed metal complexes may have therapeutic relevance in psychiatric disorders where lithium is used as medication [44].

Glycolytic Adenosine-5'-Triphosphate Generation

Glycolysis represents the foundational pathway for adenosine-5'-triphosphate production in all cell types, occurring within the cytoplasm and functioning independently of oxygen availability. This ancient metabolic pathway converts glucose into two pyruvate molecules through a carefully orchestrated sequence of ten enzymatic reactions, yielding a net gain of two adenosine-5'-triphosphate molecules per glucose molecule.

The glycolytic pathway operates through two distinct phases: the preparatory phase and the adenosine-5'-triphosphate-generating phase. During the preparatory phase, glucose undergoes phosphorylation by hexokinase to form glucose-6-phosphate, followed by subsequent rearrangements and a second phosphorylation event catalyzed by phosphofructokinase. This phase requires an investment of two adenosine-5'-triphosphate molecules to activate the glucose substrate.

The adenosine-5'-triphosphate-generating phase commences with the oxidation of glyceraldehyde-3-phosphate by glyceraldehyde-3-phosphate dehydrogenase, which simultaneously reduces nicotinamide adenine dinucleotide to generate reduced nicotinamide adenine dinucleotide. This reaction creates 1,3-bisphosphoglycerate, a high-energy intermediate compound containing an acyl phosphate bond with sufficient free energy to drive adenosine-5'-triphosphate synthesis.

Two substrate-level phosphorylation reactions occur during glycolysis. Phosphoglycerate kinase catalyzes the transfer of the high-energy phosphate group from 1,3-bisphosphoglycerate to adenosine diphosphate, forming 3-phosphoglycerate and adenosine-5'-triphosphate. Subsequently, pyruvate kinase catalyzes the conversion of phosphoenolpyruvate to pyruvate, transferring another high-energy phosphate group to adenosine diphosphate. Since these reactions occur twice per glucose molecule, four adenosine-5'-triphosphate molecules are produced, resulting in a net yield of two adenosine-5'-triphosphate molecules after accounting for the initial investment.

The regulation of glycolytic adenosine-5'-triphosphate generation occurs through allosteric control mechanisms that respond to cellular energy status. Phosphofructokinase, the rate-limiting enzyme, exhibits negative allosteric regulation by adenosine-5'-triphosphate and citrate, indicating sufficient energy availability. Conversely, adenosine monophosphate and adenosine diphosphate serve as positive allosteric effectors, stimulating glycolytic flux when energy levels decline.

Under anaerobic conditions, the reduced nicotinamide adenine dinucleotide produced during glycolysis must be reoxidized to sustain continued glucose metabolism. This regeneration occurs through fermentation pathways that convert pyruvate to lactate via lactate dehydrogenase, maintaining the nicotinamide adenine dinucleotide pool without additional adenosine-5'-triphosphate synthesis. While fermentation enables adenosine-5'-triphosphate production in oxygen-limited environments, the energy yield remains restricted to the two adenosine-5'-triphosphate molecules generated through substrate-level phosphorylation.

ParameterGlycolysis
LocationCytoplasm
Net adenosine-5'-triphosphate per glucose2
Oxygen requirementNo
MechanismSubstrate-level phosphorylation
Key regulatory enzymesPhosphofructokinase, pyruvate kinase
Reduced nicotinamide adenine dinucleotide produced2 per glucose

Mitochondrial Oxidative Phosphorylation

Mitochondrial oxidative phosphorylation constitutes the primary mechanism for adenosine-5'-triphosphate synthesis in aerobic organisms, generating approximately 90-95% of cellular adenosine-5'-triphosphate under normal physiological conditions. This sophisticated process couples electron transport through a series of protein complexes with the phosphorylation of adenosine diphosphate, achieving remarkable energy conversion efficiency.

The electron transport chain comprises four major protein complexes embedded within the inner mitochondrial membrane: Complex I (nicotinamide adenine dinucleotide dehydrogenase), Complex II (succinate dehydrogenase), Complex III (cytochrome bc1 complex), and Complex IV (cytochrome c oxidase). These complexes facilitate the sequential transfer of electrons from reduced nicotinamide adenine dinucleotide and reduced flavin adenine dinucleotide to molecular oxygen, the terminal electron acceptor.

Complex I accepts electrons from reduced nicotinamide adenine dinucleotide and transfers them to ubiquinone, simultaneously pumping four protons from the mitochondrial matrix to the intermembrane space. Complex II provides an alternative entry point for electrons derived from succinate oxidation and reduced flavin adenine dinucleotide, though it does not contribute to proton pumping. Complex III oxidizes ubiquinol and reduces cytochrome c while pumping additional protons across the membrane. Complex IV catalyzes the final electron transfer to oxygen, forming water and completing the respiratory chain.

The proton pumping activity of Complexes I, III, and IV establishes an electrochemical gradient across the inner mitochondrial membrane, creating both a chemical gradient (difference in proton concentration) and an electrical potential. This proton-motive force represents stored potential energy that drives adenosine-5'-triphosphate synthesis through the action of adenosine-5'-triphosphate synthase (Complex V).

Adenosine-5'-triphosphate synthase functions as a rotary molecular motor consisting of two main sectors: the F₀ portion embedded in the membrane and the F₁ portion extending into the mitochondrial matrix. The F₀ sector contains a ring of c subunits that rotates as protons flow through specific channels, while the F₁ sector houses the catalytic sites where adenosine diphosphate and inorganic phosphate combine to form adenosine-5'-triphosphate. The coupling between proton flow and adenosine-5'-triphosphate synthesis requires approximately four protons per adenosine-5'-triphosphate molecule synthesized.

The stoichiometry of adenosine-5'-triphosphate production through oxidative phosphorylation yields approximately 2.5 adenosine-5'-triphosphate molecules per reduced nicotinamide adenine dinucleotide oxidized and 1.5 adenosine-5'-triphosphate molecules per reduced flavin adenine dinucleotide oxidized. Complete glucose oxidation through glycolysis, the citric acid cycle, and oxidative phosphorylation generates approximately 30-32 adenosine-5'-triphosphate molecules, representing a significant improvement over the two adenosine-5'-triphosphate molecules produced by glycolysis alone.

ComponentFunctionProtons PumpedLocation
Complex IReduced nicotinamide adenine dinucleotide oxidation4Inner mitochondrial membrane
Complex IISuccinate oxidation0Inner mitochondrial membrane
Complex IIIUbiquinol oxidation4Inner mitochondrial membrane
Complex IVCytochrome c oxidation2Inner mitochondrial membrane
Complex VAdenosine-5'-triphosphate synthesis-4 (consumed)Inner mitochondrial membrane

Beta-Oxidation and Adenosine-5'-Triphosphate Production

Beta-oxidation represents a highly efficient pathway for adenosine-5'-triphosphate generation from fatty acid substrates, particularly important in tissues with elevated energy demands such as cardiac and skeletal muscle. This mitochondrial process systematically cleaves two-carbon units from fatty acid chains, generating acetyl-coenzyme A, reduced nicotinamide adenine dinucleotide, and reduced flavin adenine dinucleotide that subsequently fuel additional adenosine-5'-triphosphate synthesis.

The beta-oxidation cycle consists of four sequential enzymatic reactions that progressively shorten fatty acid chains. Acyl-coenzyme A dehydrogenase catalyzes the initial dehydrogenation reaction, creating a trans double bond between carbons 2 and 3 while reducing flavin adenine dinucleotide. Enoyl-coenzyme A hydratase adds water across the double bond, followed by 3-hydroxyacyl-coenzyme A dehydrogenase-mediated oxidation that generates reduced nicotinamide adenine dinucleotide. Finally, thiolase cleaves the terminal acetyl-coenzyme A unit, yielding an acyl-coenzyme A shortened by two carbons.

Each beta-oxidation cycle produces one reduced flavin adenine dinucleotide, one reduced nicotinamide adenine dinucleotide, and one acetyl-coenzyme A molecule. The acetyl-coenzyme A enters the citric acid cycle for complete oxidation, while the reduced electron carriers feed into the electron transport chain for oxidative phosphorylation. This integration with existing mitochondrial pathways maximizes adenosine-5'-triphosphate yield from fatty acid substrates.

Palmitate, a common 16-carbon fatty acid, undergoes seven beta-oxidation cycles to generate eight acetyl-coenzyme A molecules, seven reduced nicotinamide adenine dinucleotide molecules, and seven reduced flavin adenine dinucleotide molecules. The complete oxidation of palmitate through beta-oxidation, the citric acid cycle, and oxidative phosphorylation yields approximately 129 adenosine-5'-triphosphate molecules. This remarkable energy yield demonstrates the superior efficiency of fatty acid metabolism compared to carbohydrate oxidation on a per-carbon basis.

The regulation of beta-oxidation occurs through multiple mechanisms that coordinate fatty acid oxidation with cellular energy status. Malonyl-coenzyme A, synthesized by acetyl-coenzyme A carboxylase, serves as a key regulatory molecule that inhibits carnitine palmitoyltransferase I, the rate-limiting enzyme for fatty acid entry into mitochondria. When energy levels are high, increased malonyl-coenzyme A concentrations suppress beta-oxidation while promoting fatty acid synthesis. Conversely, energy depletion activates adenosine monophosphate-activated protein kinase, which phosphorylates and inactivates acetyl-coenzyme A carboxylase, reducing malonyl-coenzyme A levels and enhancing beta-oxidation.

Fatty AcidCarbon NumberBeta-oxidation CyclesAcetyl-coenzyme A ProducedTotal Adenosine-5'-triphosphate
Palmitate1678129
Stearate1889146
Oleate1889144

Alternative Adenosine-5'-Triphosphate Synthesis Pathways

Beyond the major pathways of glycolysis, oxidative phosphorylation, and beta-oxidation, cells employ several alternative mechanisms for adenosine-5'-triphosphate generation that provide specialized functions under specific physiological conditions. These alternative pathways serve crucial roles in maintaining energy homeostasis during periods of high demand, substrate limitation, or metabolic stress.

The phosphocreatine system provides immediate adenosine-5'-triphosphate regeneration in tissues with rapidly fluctuating energy demands, particularly skeletal and cardiac muscle. Phosphocreatine stores high-energy phosphate bonds that can be rapidly transferred to adenosine diphosphate through the action of creatine kinase. This system operates independently of oxygen availability and can sustain maximal energy output for approximately 10-15 seconds. The phosphocreatine shuttle also facilitates efficient energy transfer from mitochondrial sites of adenosine-5'-triphosphate production to cytoplasmic sites of adenosine-5'-triphosphate utilization.

Substrate-level phosphorylation occurs in multiple metabolic pathways beyond glycolysis, providing direct adenosine-5'-triphosphate synthesis through high-energy intermediate compounds. The citric acid cycle contributes one guanosine triphosphate (equivalent to adenosine-5'-triphosphate) per cycle through the succinyl-coenzyme A synthetase reaction. Various fermentation pathways employ substrate-level phosphorylation to generate adenosine-5'-triphosphate from alternative substrates, including the propionate pathway that produces adenosine-5'-triphosphate from threonine degradation.

Extracellular adenosine-5'-triphosphate synthesis pathways have been identified on cell surfaces, involving ecto-nucleotide kinases that can regenerate adenosine-5'-triphosphate from adenosine diphosphate and adenosine monophosphate. These pathways include adenylate kinase and nucleoside diphosphate kinase activities that maintain local adenosine-5'-triphosphate concentrations for specialized cellular functions such as purinergic signaling.

Recent advances have revealed novel artificial pathways for adenosine-5'-triphosphate synthesis, including electrically-driven enzymatic cascades that convert electrical energy directly into biochemical energy. The aldehyde-alcohol-acetate (AAA) cycle utilizes aldehyde ferredoxin oxidoreductase to capture electrical energy in aldehyde bonds, subsequently releasing this energy to drive adenosine-5'-triphosphate synthesis. While these artificial systems remain experimental, they demonstrate the potential for expanding the repertoire of cellular energy generation mechanisms.

Alternative electron donors beyond the classical reduced nicotinamide adenine dinucleotide and reduced flavin adenine dinucleotide can contribute to adenosine-5'-triphosphate synthesis through modified electron transport pathways. These include succinate, glycerol-3-phosphate, and various amino acid-derived electron carriers that can feed into the respiratory chain at different points, providing metabolic flexibility under diverse nutritional conditions.

Alternative PathwaySubstrateAdenosine-5'-triphosphate YieldDurationPrimary Function
Phosphocreatine systemPhosphocreatine1 per molecule10-15 secondsImmediate energy
Citric acid cycleSuccinyl-coenzyme A1 guanosine triphosphate per cycleContinuousCentral metabolism
Ecto-nucleotide kinasesAdenosine diphosphate/adenosine monophosphateVariableContinuousExtracellular signaling

Regulation of Cellular Adenosine-5'-Triphosphate Production

The regulation of cellular adenosine-5'-triphosphate production involves a sophisticated network of control mechanisms that operate across multiple temporal and spatial scales to maintain energy homeostasis. These regulatory systems integrate information about energy demand, substrate availability, and cellular stress to coordinate the activity of diverse adenosine-5'-triphosphate-generating pathways.

Allosteric regulation provides rapid, fine-tuned control of adenosine-5'-triphosphate production by modulating key enzymatic activities in response to changing concentrations of regulatory metabolites. Phosphofructokinase, the committed step of glycolysis, exemplifies this regulation through its sensitivity to adenosine-5'-triphosphate (inhibitory) and adenosine monophosphate (stimulatory) concentrations. Similarly, pyruvate dehydrogenase, which links glycolysis to the citric acid cycle, responds to adenosine-5'-triphosphate/adenosine diphosphate ratios and reduced nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide ratios.

The adenylate energy charge represents a fundamental regulatory parameter that reflects the overall energy status of the cell. Defined as (adenosine-5'-triphosphate + 0.5 × adenosine diphosphate)/(adenosine-5'-triphosphate + adenosine diphosphate + adenosine monophosphate), the energy charge typically ranges between 0.7 and 0.95 in healthy cells. When energy charge decreases below this range, catabolic pathways are activated to restore adenosine-5'-triphosphate levels, while high energy charge promotes anabolic activities and inhibits further adenosine-5'-triphosphate generation.

Adenosine monophosphate-activated protein kinase serves as a master regulator of cellular energy metabolism, functioning as a fuel gauge that monitors adenosine monophosphate and adenosine diphosphate concentrations. Upon activation by energy depletion, adenosine monophosphate-activated protein kinase phosphorylates numerous downstream targets to stimulate catabolic pathways while inhibiting energy-consuming anabolic processes. This includes direct phosphorylation and activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha, a key transcriptional coactivator that promotes mitochondrial biogenesis and oxidative metabolism.

Calcium signaling provides another layer of regulatory control, particularly important for matching adenosine-5'-triphosphate production to energy demand in excitable tissues. Mitochondrial calcium uptake stimulates the activity of key dehydrogenases in the citric acid cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and alpha-ketoglutarate dehydrogenase. This calcium-dependent activation creates a feed-forward mechanism that anticipates increased energy requirements and enhances adenosine-5'-triphosphate production capacity.

Transcriptional and post-translational regulation mechanisms provide longer-term adaptive responses to sustained changes in energy demand. The coordinated expression of nuclear and mitochondrial genes encoding respiratory chain subunits ensures balanced assembly of functional complexes. Post-translational modifications, including phosphorylation, acetylation, and other protein modifications, fine-tune the activity of metabolic enzymes and regulatory proteins.

Metabolic buffer systems help maintain stable adenosine-5'-triphosphate levels despite fluctuating energy demands. The adenylate kinase reaction (2 adenosine diphosphate ↔ adenosine-5'-triphosphate + adenosine monophosphate) and adenosine monophosphate deaminase activity work together to regulate adenosine-5'-triphosphate/adenosine diphosphate and adenosine-5'-triphosphate/adenosine monophosphate ratios independently. This buffering capacity enables simultaneous control of multiple energy-related parameters while maintaining cellular function.

Regulatory MechanismResponse TimePrimary TargetsPhysiological Role
Allosteric controlSecondsKey glycolytic enzymesRapid energy adjustment
Energy chargeMinutesMultiple pathwaysEnergy status monitoring
Adenosine monophosphate-activated protein kinaseMinutes to hoursTranscriptional regulatorsLong-term metabolic adaptation
Calcium signalingSeconds to minutesMitochondrial dehydrogenasesActivity-dependent regulation
Transcriptional controlHours to daysEnzyme expressionSustained metabolic changes

Physical Description

Solid

XLogP3

-5.7

LogP

-5.5

Melting Point

176 °C

UNII

8L70Q75FXE

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H252 (100%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Adenosine triphosphate (ATP) is the nucleotide known in biochemistry as the "molecular currency" of intracellular energy transfer; that is, ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.
Adenosine Triphosphate is an adenine nucleotide comprised of three phosphate groups esterified to the sugar moiety, found in all living cells. Adenosine triphosphate is involved in energy production for metabolic processes and RNA synthesis. In addition, this substance acts as a neurotransmitter. In cancer studies, adenosine triphosphate is synthesized to examine its use to decrease weight loss and improve muscle strength.

Mechanism of Action

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Pictograms

Flammable

Flammable

Other CAS

56-65-5
987-65-5

Wikipedia

Adenosine triphosphate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Adenosine 5'-(tetrahydrogen triphosphate): ACTIVE

Dates

Last modified: 08-15-2023

Recent achievements and advances in optical and electrochemical aptasensing detection of ATP based on quantum dots

Amir Khojastehnezhad, Faezeh Taghavi, Elnaz Yaghoobi, Mohammad Ramezani, Mona Alibolandi, Khalil Abnous, Seyed Mohammad Taghdisi
PMID: 34517621   DOI: 10.1016/j.talanta.2021.122753

Abstract

The design and fabrication of high sensitive and selective biosensing platforms areessential goals to precisely recognize biomaterials in biological assays. In particular, determination of adenosine triphosphate (ATP) as the main energy currency of the cells and one of the most important biomolecules in living organisms is a pressing need in advanced biological detection. Recently, aptamer-based biosensors are introduced as a new direct strategy in which the aptamers (Apts) directly bind to the different targets and detect them on the basis of conformational changes and physical interactions. They can also be conjugated to optical and electronic probes such as quantum dot (QD) nanomaterials and provide unique QD aptasensing platforms. Currently, these Apt-based biosensors with excellent recognition features have attracted extensive attention due to the high specificity, rapid response and facile construction. Therefore, in this review article, recent achievements and advances in aptasensing detection of ATP based on different detection methods and types of QDs are discussed. In this regard, the optical and electrochemical aptasensors have been categorized based on detection methods; fluorescence (FL), electrochemiluminescence (ECL) and photoelectrochemical (PEC) and they have been also divided to two main groups based on QDs; metal-based (M-based) and carbon-based (C-based) materials. Then, their advantages and limitations have been highlighted, compared and discussed in detail.


Dissecting the Purinergic Signaling Puzzle

Raquel Pérez-Sen, Esmerilda G Delicado
PMID: 34445630   DOI: 10.3390/ijms22168925

Abstract

Purinergic signaling regulates a plethora of physiological processes and is an expanding research field [...].


Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones

Duc Hoàng Lande, Abed Nasereddin, Arne Alder, Tim W Gilberger, Ron Dzikowski, Johann Grünefeld, Conrad Kunick
PMID: 34443327   DOI: 10.3390/molecules26164739

Abstract

Malaria is one of the most dangerous infectious diseases. Because the causative
parasites have developed resistances against virtually all established antimalarial drugs, novel antiplasmodial agents are required. In order to target plasmodial kinases, novel
-unsubstituted bisindolylcyclobutenediones were designed as analogs to the kinase inhibitory bisindolylmaleimides. Molecular docking experiments produced favorable poses of the unsubstituted bisindolylcyclobutenedione in the ATP binding pocket of various plasmodial protein kinases. The synthesis of the title compounds was accomplished by sequential Friedel-Crafts acylation procedures. In vitro screening of the new compounds against transgenic NF54-
parasites revealed a set of derivatives with submicromolar activity, of which some displayed a reasonable selectivity profile against a human cell line. Although the molecular docking studies suggested the plasmodial protein kinase
GSK-3 as the putative biological target, the title compounds failed to inhibit the isolated enzyme in vitro. As selective submicromolar antiplasmodial agents, the
-unsubstituted bisindolylcyclobutenediones are promising starting structures in the search for antimalarial drugs, albeit for a rational development, the biological target addressed by these compounds has yet to be identified.


Structure and efflux mechanism of the yeast pleiotropic drug resistance transporter Pdr5

Andrzej Harris, Manuel Wagner, Dijun Du, Stefanie Raschka, Lea-Marie Nentwig, Holger Gohlke, Sander H J Smits, Ben F Luisi, Lutz Schmitt
PMID: 34489436   DOI: 10.1038/s41467-021-25574-8

Abstract

Pdr5, a member of the extensive ABC transporter superfamily, is representative of a clinically relevant subgroup involved in pleiotropic drug resistance. Pdr5 and its homologues drive drug efflux through uncoupled hydrolysis of nucleotides, enabling organisms such as baker's yeast and pathogenic fungi to survive in the presence of chemically diverse antifungal agents. Here, we present the molecular structure of Pdr5 solved with single particle cryo-EM, revealing details of an ATP-driven conformational cycle, which mechanically drives drug translocation through an amphipathic channel, and a clamping switch within a conserved linker loop that acts as a nucleotide sensor. One half of the transporter remains nearly invariant throughout the cycle, while its partner undergoes changes that are transmitted across inter-domain interfaces to support a peristaltic motion of the pumped molecule. The efflux model proposed here rationalises the pleiotropic impact of Pdr5 and opens new avenues for the development of effective antifungal compounds.


Chromatin landscape signals differentially dictate the activities of mSWI/SNF family complexes

Nazar Mashtalir, Hai T Dao, Akshay Sankar, Hengyuan Liu, Aaron J Corin, John D Bagert, Eva J Ge, Andrew R D'Avino, Martin Filipovski, Brittany C Michel, Geoffrey P Dann, Tom W Muir, Cigall Kadoch
PMID: 34437148   DOI: 10.1126/science.abf8705

Abstract

Mammalian SWI/SNF (mSWI/SNF) adenosine triphosphate-dependent chromatin remodelers modulate genomic architecture and gene expression and are frequently mutated in disease. However, the specific chromatin features that govern their nucleosome binding and remodeling activities remain unknown. We subjected endogenously purified mSWI/SNF complexes and their constituent assembly modules to a diverse library of DNA-barcoded mononucleosomes, performing more than 25,000 binding and remodeling measurements. Here, we define histone modification-, variant-, and mutation-specific effects, alone and in combination, on mSWI/SNF activities and chromatin interactions. Further, we identify the combinatorial contributions of complex module components, reader domains, and nucleosome engagement properties to the localization of complexes to selectively permissive chromatin states. These findings uncover principles that shape the genomic binding and activity of a major chromatin remodeler complex family.


Aggregation-Enhanced Energy Transfer for Mitochondria-Targeted ATP Ratiometric Imaging in Living Cells

Rong Sheng Li, Jiahui Liu, Yuan Yan, Chuanyang Su, Tiancheng Lai, Yunwen Liao, Yuan Fang Li, Na Li, Cheng Zhi Huang
PMID: 34403238   DOI: 10.1021/acs.analchem.1c02833

Abstract

Förster resonance energy transfer (FRET) from fluorescent nanoparticles to fluorescent dyes is an attractive approach for bioanalysis in living cells. However, the luminescence of the nanoparticle donor/acceptor has not been effectively used to produce highly efficient FRET because the distance between the energy donor and energy acceptor is often larger than the effective FRET radius (about 10 nm) and the uncontrolled rotational and translational diffusion of luminophores. Here, we develop an aggregation-enhanced energy transfer strategy that can overcome the impedance for effective energy transfer. The functional nanoprobes, named TPP-CDs-FITC, are carbon dots (CDs) functionalized with triphenylphosphine (TPP) and ∼117 fluorescein 5-isothiocyanate (FITC) on the surface. In dispersed solution, the 3.8 nm TPP-CDs-FITC show weak FRET efficiency (15.4%). After TPP-instructed mitochondrial targeting, enhanced FRET efficiency (53.2%) is induced due to the aggregation of TPP-CDs-FITC selectively triggered by adenosine triphosphate (ATP) in the mitochondria. The enhanced FRET efficiency can be attributed to the joint effect of the augment of numbers of FITC acceptors within 10 nm from dispersed 117 to aggregated 5499 and the restricted rotational and translational motions of TPP-CDs donors and FITC acceptors. Ultimately, we successfully observe the fluctuations of ATP levels in the mitochondria using the aggregation-enhanced energy transfer strategy of the TPP-CDs-FITC nanodevice.


Structure of an AMPK complex in an inactive, ATP-bound state

Yan Yan, Somnath Mukherjee, Kaleeckal G Harikumar, Timothy S Strutzenberg, X Edward Zhou, Kelly Suino-Powell, Ting-Hai Xu, Ryan D Sheldon, Jared Lamp, Joseph S Brunzelle, Katarzyna Radziwon, Abigail Ellis, Scott J Novick, Irving E Vega, Russell G Jones, Laurence J Miller, H Eric Xu, Patrick R Griffin, Anthony A Kossiakoff, Karsten Melcher
PMID: 34437114   DOI: 10.1126/science.abe7565

Abstract

Adenosine monophosphate (AMP)-activated protein kinase (AMPK) regulates metabolism in response to the cellular energy states. Under energy stress, AMP stabilizes the active AMPK conformation, in which the kinase activation loop (AL) is protected from protein phosphatases, thus keeping the AL in its active, phosphorylated state. At low AMP:ATP (adenosine triphosphate) ratios, ATP inhibits AMPK by increasing AL dynamics and accessibility. We developed conformation-specific antibodies to trap ATP-bound AMPK in a fully inactive, dynamic state and determined its structure at 3.5-angstrom resolution using cryo-electron microscopy. A 180° rotation and 100-angstrom displacement of the kinase domain fully exposes the AL. On the basis of the structure and supporting biophysical data, we propose a multistep mechanism explaining how adenine nucleotides and pharmacological agonists modulate AMPK activity by altering AL phosphorylation and accessibility.


Airway Exposure to Polyethyleneimine Nanoparticles Induces Type 2 Immunity by a Mechanism Involving Oxidative Stress and ATP Release

Yotesawee Srisomboon, Noriyuki Ohkura, Koji Iijima, Takao Kobayashi, Peter J Maniak, Hirohito Kita, Scott M O'Grady
PMID: 34445774   DOI: 10.3390/ijms22169071

Abstract

Polyethyleneimine (PEI) induced immune responses were investigated in human bronchial epithelial (hBE) cells and mice. PEI rapidly induced ATP release from hBE cells and pretreatment with glutathione (GSH) blocked the response. PEI activated two conductive pathways, VDAC-1 and pannexin 1, which completely accounted for ATP efflux across the plasma membrane. Moreover, PEI increased intracellular Ca
concentration ([Ca
]
), which was reduced by the pannexin 1 inhibitor,
Panx (50 μM), the VDAC-1 inhibitor, DIDS (100 μM), and was nearly abolished by pretreatment with GSH (5 mM). The increase in [Ca
]
involved Ca
uptake through two pathways, one blocked by oxidized ATP (oATP, 300 μM) and another that was blocked by the TRPV-1 antagonist A784168 (100 nM). PEI stimulation also increased IL-33 mRNA expression and protein secretion. In vivo experiments showed that acute (4.5 h) PEI exposure stimulated secretion of Th2 cytokines (IL-5 and IL-13) into bronchoalveolar lavage (BAL) fluid. Conjugation of PEI with ovalbumin also induced eosinophil recruitment and secretion of IL-5 and IL-13 into BAL fluid, which was inhibited in IL-33 receptor (ST2) deficient mice. In conclusion, PEI-induced oxidative stress stimulated type 2 immune responses by activating ATP-dependent Ca
uptake leading to IL-33 secretion, similar to allergens derived from Alternaria.


Structures of a deAMPylation complex rationalise the switch between antagonistic catalytic activities of FICD

Luke A Perera, Steffen Preissler, Nathan R Zaccai, Sylvain Prévost, Juliette M Devos, Michael Haertlein, David Ron
PMID: 34408154   DOI: 10.1038/s41467-021-25076-7

Abstract

The endoplasmic reticulum (ER) Hsp70 chaperone BiP is regulated by AMPylation, a reversible inactivating post-translational modification. Both BiP AMPylation and deAMPylation are catalysed by a single ER-localised enzyme, FICD. Here we present crystallographic and solution structures of a deAMPylation Michaelis complex formed between mammalian AMPylated BiP and FICD. The latter, via its tetratricopeptide repeat domain, binds a surface that is specific to ATP-state Hsp70 chaperones, explaining the exquisite selectivity of FICD for BiP's ATP-bound conformation both when AMPylating and deAMPylating Thr518. The eukaryotic deAMPylation mechanism thus revealed, rationalises the role of the conserved Fic domain Glu234 as a gatekeeper residue that both inhibits AMPylation and facilitates hydrolytic deAMPylation catalysed by dimeric FICD. These findings point to a monomerisation-induced increase in Glu234 flexibility as the basis of an oligomeric state-dependent switch between FICD's antagonistic activities, despite a similar mode of engagement of its two substrates - unmodified and AMPylated BiP.


Role of Dietary Nutritional Treatment on Hepatic and Intestinal Damage in Transplantation with Steatotic and Non-Steatotic Liver Grafts from Brain Dead Donors

Marc Micó-Carnero, Araní Casillas-Ramírez, Albert Caballeria-Casals, Carlos Rojano-Alfonso, Alfredo Sánchez-González, Carmen Peralta
PMID: 34444713   DOI: 10.3390/nu13082554

Abstract

Herein, we investigate whether: (1) the administration of glucose or a lipid emulsion is useful in liver transplantation (LT) using steatotic (induced genetically or nutritionally) or non-steatotic livers from donors after brain death (DBDs); and (2) any such benefits are due to reductions in intestinal damage and consequently to gut microbiota preservation. In recipients from DBDs, we show increased hepatic damage and failure in the maintenance of ATP, glycogen, phospholipid and growth factor (HGF, IGF1 and VEGFA) levels, compared to recipients from non-DBDs. In recipients of non-steatotic grafts from DBDs, the administration of glucose or lipids did not protect against hepatic damage. This was associated with unchanged ATP, glycogen, phospholipid and growth factor levels. However, the administration of lipids in steatotic grafts from DBDs protected against damage and ATP and glycogen drop and increased phospholipid levels. This was associated with increases in growth factors. In all recipients from DBDs, intestinal inflammation and damage (evaluated by LPS, vascular permeability, mucosal damage, TLR4, TNF, IL1, IL-10, MPO, MDA and edema formation) was not shown. In such cases, potential changes in gut microbiota would not be relevant since neither inflammation nor damage was evidenced in the intestine following LT in any of the groups evaluated. In conclusion, lipid treatment is the preferable nutritional support to protect against hepatic damage in steatotic LT from DBDs; the benefits were independent of alterations in the recipient intestine.


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